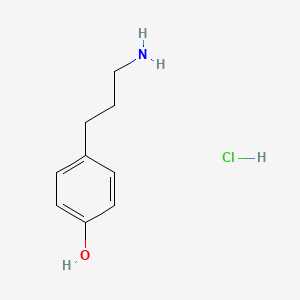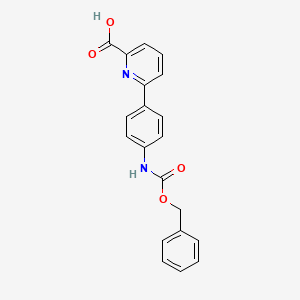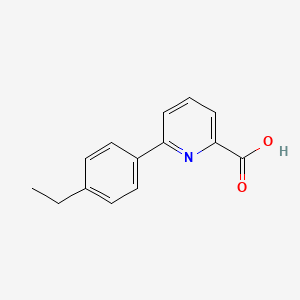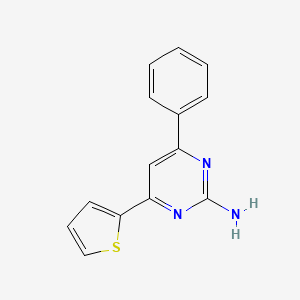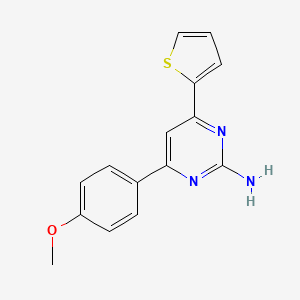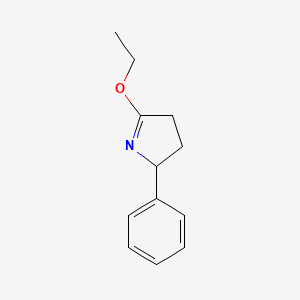
5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole (5-E2P-3,4-DHP) is a heterocyclic compound that has been studied for its potential applications in various fields of science. It is a highly versatile compound that can be used for a wide range of applications, including synthesis methods, scientific research applications, mechanisms of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
5-E2P-3,4-DHP has been studied for its potential applications in various fields of science. It has been used as a model compound for the study of enzyme-catalyzed reactions due to its ability to form stable complexes with enzymes. It has also been used as a building block for the synthesis of biologically active compounds, such as antibiotics and anti-tumor agents. In addition, 5-E2P-3,4-DHP has been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s.
Mécanisme D'action
The mechanism of action of 5-E2P-3,4-DHP is not yet fully understood. However, it is believed that the compound binds to enzymes and inhibits their activity. It is also believed that 5-E2P-3,4-DHP may act as a substrate for certain enzymes, allowing them to catalyze reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-E2P-3,4-DHP are not yet fully understood. However, it is believed that the compound may have a variety of effects on the body, including anti-inflammatory, anti-oxidative, and anti-tumor effects. In addition, 5-E2P-3,4-DHP may have an effect on the central nervous system, as it has been shown to bind to certain receptors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-E2P-3,4-DHP in lab experiments is its versatility. Due to its ability to form stable complexes with enzymes, it can be used as a model compound for the study of enzyme-catalyzed reactions. In addition, it can be used as a building block for the synthesis of biologically active compounds. However, one of the main limitations of using 5-E2P-3,4-DHP in lab experiments is its lack of specificity. As it can bind to a variety of different enzymes, it may have unintended effects on the body.
Orientations Futures
There are a number of potential future directions for the study of 5-E2P-3,4-DHP. These include further research into its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In addition, further research into its synthesis methods and potential uses in lab experiments could lead to the development of more efficient and cost-effective synthesis methods. Finally, further research into its potential applications in the treatment of neurodegenerative diseases could lead to the development of new treatments.
Méthodes De Synthèse
5-E2P-3,4-DHP can be synthesized using a variety of different methods. One of the most common methods is the reaction of 2-phenyl-3,4-dihydro-2H-pyrrole with ethyl bromoacetate in the presence of sodium ethoxide. This reaction results in the formation of 5-E2P-3,4-DHP as the major product. Other methods for the synthesis of 5-E2P-3,4-DHP include the reaction of 2-phenyl-3,4-dihydro-2H-pyrrole with ethyl chloroacetate in the presence of sodium ethoxide, and the reaction of 2-phenyl-3,4-dihydro-2H-pyrrole with ethyl iodide in the presence of sodium ethoxide.
Propriétés
IUPAC Name |
5-ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-14-12-9-8-11(13-12)10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXJSTIQSRKSIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethoxy-2-phenyl-3,4-dihydro-2H-pyrrole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






